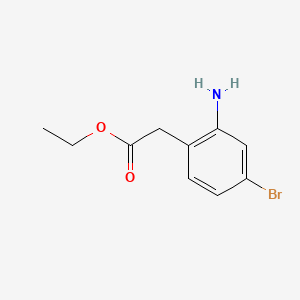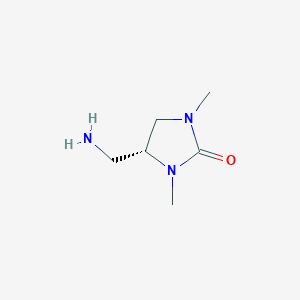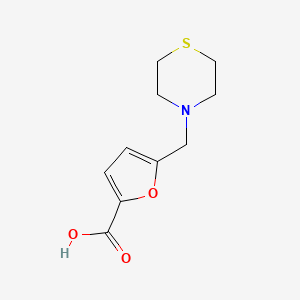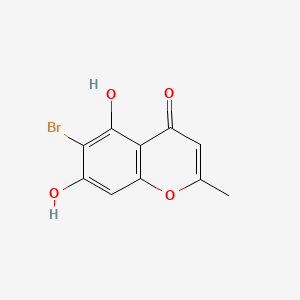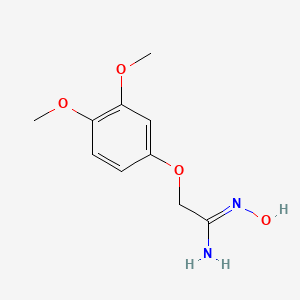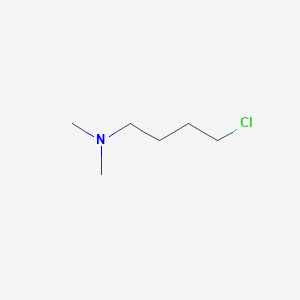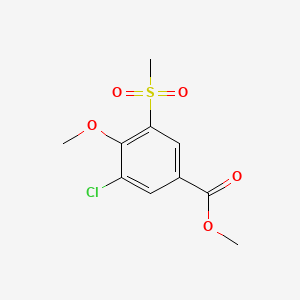
3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a cyclohexyl ring, and a cyclobutene dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Cyclobutene Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclobutene dione structure.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination Reactions: The amino groups are introduced through amination reactions, often using amines like dibenzylamine and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyclobutene dione core, converting it into a more saturated structure.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated cyclobutene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用机制
The mechanism of action of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites and modulate biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 3-((3,5-dichlorophenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 3-((3,5-dimethylphenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific applications.
属性
分子式 |
C32H29F6N3O2 |
|---|---|
分子量 |
601.6 g/mol |
IUPAC 名称 |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dibenzylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H29F6N3O2/c33-31(34,35)22-15-23(32(36,37)38)17-24(16-22)39-27-28(30(43)29(27)42)40-25-13-7-8-14-26(25)41(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26,39-40H,7-8,13-14,18-19H2/t25-,26-/m0/s1 |
InChI 键 |
HGPQWIFTULUUJF-UIOOFZCWSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
规范 SMILES |
C1CCC(C(C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


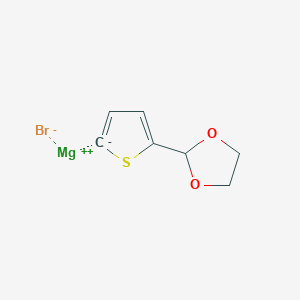
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
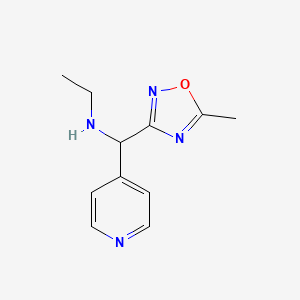
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
